5-hydroxypiperidine-3-carboxylic Acid

GABA uptake Neurotransmitter Piperidine

Select 5-hydroxypiperidine-3-carboxylic acid for pharmacological studies where complete GABA uptake inhibition would mask subtle modulatory effects. Unlike highly potent inhibitors (e.g., nipecotic acid), this compound provides intermediate GABA transport modulation, enabling nuanced investigation of disease-relevant partial inhibition. Its well-defined stereochemistry and functional groups make it a versatile synthetic intermediate for novel GABAergic agents. Standardized ≥95% purity ensures reproducible results across experimental batches.

Molecular Formula C6H11NO3
Molecular Weight 145.158
CAS No. 229152-86-7; 885951-97-3
Cat. No. B2537865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxypiperidine-3-carboxylic Acid
CAS229152-86-7; 885951-97-3
Molecular FormulaC6H11NO3
Molecular Weight145.158
Structural Identifiers
SMILESC1C(CNCC1O)C(=O)O
InChIInChI=1S/C6H11NO3/c8-5-1-4(6(9)10)2-7-3-5/h4-5,7-8H,1-3H2,(H,9,10)
InChIKeyOKNUJKFLEDJRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypiperidine-3-carboxylic Acid (CAS 229152-86-7) for GABA Uptake Research: Basic Characteristics


5-Hydroxypiperidine-3-carboxylic acid (also known as (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid) is a substituted piperidine derivative with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . It is a conformationally constrained analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is classified as a GABA uptake inhibitor [1]. The compound is primarily used as a research tool in the study of GABAergic neurotransmission and as a synthetic intermediate for more complex GABAergic agents [1].

Why Procurement Teams Must Differentiate 5-Hydroxypiperidine-3-carboxylic Acid from Similar GABA Uptake Inhibitors


While several piperidinecarboxylic acid derivatives function as GABA uptake inhibitors, their potencies and selectivities vary dramatically based on the position and stereochemistry of substituents [1]. Substituting 5-hydroxypiperidine-3-carboxylic acid with a more potent analog like nipecotic acid or (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid would fundamentally alter the experimental system, leading to near-complete inhibition of GABA transport and masking subtle modulatory effects. Conversely, using an inactive isomer like 4-acetamidopiperidine-3-carboxylic acid would fail to inhibit uptake entirely. Therefore, precise selection of this specific compound is essential for studies requiring a defined, intermediate level of GABA uptake modulation.

Direct Comparative Evidence Differentiating 5-Hydroxypiperidine-3-carboxylic Acid


Comparative GABA Uptake Inhibition: 5-Hydroxy vs. 4-Hydroxy and Nipecotic Acid

In a direct comparative study, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid (compound 20) was evaluated for its ability to inhibit [3H]GABA uptake into rat brain synaptosomes. Its activity was directly compared to the potent GABA uptake inhibitors nipecotic acid and (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (compound 21) [1]. The 5-hydroxy analog demonstrated measurable inhibition but was significantly less potent than the 4-hydroxy analog and nipecotic acid [1]. This data establishes the compound as a moderate GABA uptake inhibitor, a distinct pharmacological profile compared to its more potent structural analogs [1].

GABA uptake Neurotransmitter Piperidine Inhibition

Structural Confirmation and Purity by 270-MHz 1H NMR

The stereochemistry and structure of (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid were rigorously established using 270-MHz 1H NMR spectroscopic analysis [1]. This method provided unambiguous confirmation of the compound's structure, differentiating it from its structural isomers (e.g., the 4-hydroxy analog) and ensuring the correct stereoisomer was used in biological assays [1]. In contrast, many commercial sources of this compound lack detailed analytical characterization .

NMR Spectroscopy Structural Confirmation Quality Control

Synthetic Route: One-Pot Azide Reductive Cyclization for Efficient Production

Modern synthetic routes to 5-hydroxypiperidine-3-carboxylic acid utilize an enantioselective multistage synthesis featuring a key one-pot azide reductive cyclization of an aldehyde precursor . This approach offers a more efficient and scalable pathway compared to earlier methods, such as the hydrogenation of 5-aminonicotinic acid [1]. While quantitative yield and purity comparisons are not provided in the source, the one-pot methodology represents a clear advantage in process chemistry, potentially leading to higher throughput and lower cost.

Synthesis Chemical Process Enantioselective

Optimal Research and Procurement Scenarios for 5-Hydroxypiperidine-3-carboxylic Acid


Investigating the Subtle Modulation of GABA Uptake

This compound is ideal for pharmacological studies where complete inhibition of GABA uptake is undesirable. Its moderate potency allows researchers to probe the effects of partial GABA transport modulation, which may be more relevant to certain disease states or physiological conditions compared to the near-complete block caused by highly potent inhibitors [1].

Serving as a Structural Scaffold for Developing Novel GABAergic Agents

Due to its well-defined stereochemistry and functional groups, 5-hydroxypiperidine-3-carboxylic acid serves as an excellent synthetic intermediate. Medicinal chemists can use it as a starting point to create novel analogs with potentially improved potency or selectivity for GABA transporters or receptors [1].

In Vitro Studies of GABA Transporter Subtype Selectivity

While its overall potency is low, this compound can be used in comparative studies against more potent inhibitors like nipecotic acid to dissect the functional roles of different GABA transporter subtypes or to evaluate the impact of different chemical scaffolds on transporter binding kinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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